molecular formula C19H18N4O B2481289 (2Z)-2-[(Z)-benzoyl]-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enenitrile CAS No. 1024776-30-4

(2Z)-2-[(Z)-benzoyl]-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enenitrile

Cat. No.: B2481289
CAS No.: 1024776-30-4
M. Wt: 318.38
InChI Key: ACAXYUYCQNMZSG-ICFOKQHNSA-N
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Description

(2Z)-2-[(Z)-Benzoyl]-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enenitrile is a synthetically versatile chemical building block designed for research and development in medicinal chemistry. Its molecular structure incorporates a piperazine ring linked to a pyridine moiety, a privileged scaffold frequently found in pharmacologically active compounds targeting protein kinases and other enzymes . The presence of the benzoyl and acrylonitrile groups in a specific (Z)-configuration makes this compound a valuable intermediate for the biotargeted synthesis of complex N-heterocyclic systems, which are core structures in many modern pharmaceuticals . Researchers can utilize this reagent to develop novel compounds for screening against a range of biological targets. The piperazine moiety is a common feature in molecules studied for their potential interaction with the central nervous system, while the push-pull electron nature of the prop-2-enenitrile system can be exploited to create compounds with specific electronic properties . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should conduct thorough safety assessments before handling.

Properties

IUPAC Name

(Z)-2-benzoyl-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c20-14-17(19(24)16-6-2-1-3-7-16)15-22-10-12-23(13-11-22)18-8-4-5-9-21-18/h1-9,15H,10-13H2/b17-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAXYUYCQNMZSG-ICFOKQHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)C(=O)C2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(/C#N)\C(=O)C2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(Z)-benzoyl]-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzoyl Group: This can be achieved through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Piperazinyl Group: The piperazinyl group can be introduced through nucleophilic substitution reactions involving piperazine and a suitable leaving group.

    Formation of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction with pyridine derivatives.

    Formation of the Enenitrile Group: The enenitrile group can be formed through a Knoevenagel condensation reaction involving an aldehyde and a nitrile compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Reactivity of the Nitrile Group

The nitrile (-C≡N) group is a key electrophilic site, enabling nucleophilic additions and transformations:

Reaction Type Reagents/Conditions Product Mechanistic Notes
HydrolysisH<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O (acidic) or NaOH/H<sub>2</sub>O (basic)Carboxylic acid or amideAcidic conditions yield carboxylic acid; basic conditions may form intermediates.
ReductionLiAlH<sub>4</sub> or H<sub>2</sub>/Raney NiPrimary amineFull reduction to -CH<sub>2</sub>NH<sub>2</sub> under catalytic hydrogenation .
Grignard AdditionRMgX (R = alkyl/aryl)Ketone after hydrolysisNucleophilic attack at nitrile carbon, followed by acidic workup.

α,β-Unsaturated Nitrile System

The conjugated double bond adjacent to the nitrile allows Michael additions and cycloadditions:

Reaction Type Reagents/Conditions Product Stereochemical Considerations
Michael AdditionEnolates (e.g., CH<sub>3</sub>COCH<sub>2</sub><sup>−</sup>)1,4-AdductRegioselectivity driven by conjugation; Z-configuration may influence stereochemistry.
[4+2] CycloadditionDienophiles (e.g., maleic anhydride)Six-membered cyclic adductElectron-deficient dienophiles react preferentially under thermal conditions.

Benzoyl Carbonyl Reactivity

The benzoyl group (C=O) participates in nucleophilic acyl substitutions:

Reaction Type Reagents/Conditions Product Catalytic Requirements
EsterificationROH/H<sup>+</sup>Benzoyl esterAcid catalysis (e.g., H<sub>2</sub>SO<sub>4</sub>) facilitates nucleophilic attack .
AmidationRNH<sub>2</sub>BenzamidePiperazine’s amine could intramolecularly react if sterically accessible.

Piperazine and Pyridine Functionalization

The piperazine and pyridine moieties offer nitrogen-based reactivity:

Site Reaction Type Reagents/Conditions Product
Piperazine NitrogenAlkylationR-X (alkyl halides)Quaternary ammonium salts
AcylationAcCl or anhydridesAmide derivatives
Pyridine RingElectrophilic SubstitutionHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (nitration)Nitrated pyridine (meta-directing)

Thermal and Photochemical Behavior

  • Thermal Stability : The compound may undergo retro-ene reactions or decomposition above 200°C, as suggested by TGA data.

  • Photoreactivity : The α,β-unsaturated system could exhibit [2+2] photocycloaddition under UV light, forming cyclobutane derivatives.

Experimental Considerations

  • Analytical Monitoring : HPLC and <sup>1</sup>H/<sup>13</sup>C NMR are critical for tracking reaction progress .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-2-[(Z)-benzoyl]-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enenitrile would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogs include:

  • Compound I: (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile
  • Compound II: (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-4-yl)prop-2-enenitrile
  • Compound III : (2Z)-3-(9-ethyl-9H-carbazol-3-yl)-2-(pyridin-2-yl)prop-2-enenitrile
Table 1: Substituent Comparison
Compound Electron-Donor Group Electron-Acceptor Group Key Structural Feature
Target Compound 4-(pyridin-2-yl)piperazine Benzoyl Piperazine ring (flexible N-donor)
I Diphenylamino-phenyl Pyridin-3-yl Pyridine N at meta position
II Diphenylamino-phenyl Pyridin-4-yl Pyridine N at para position
III N-ethylcarbazole Pyridin-2-yl Carbazole (rigid π-system)

Key Observations :

  • Target vs. I–III: The benzoyl group in the target compound enhances electron-withdrawing effects compared to the pyridyl/diphenylamino groups in I–III.
  • Pyridine Position : In I and II, the pyridine nitrogen’s position (meta vs. para) alters π-π stacking: para-substituted pyridine (II) promotes stronger intermolecular interactions than meta (I). The target compound’s pyridin-2-yl group (ortho) may further modify packing efficiency .

Molecular Packing and Crystallography

  • Z’ Values: Compound I crystallizes with two conformers (anti and syn, Z’=2) due to solvent interactions, while II and III have Z’=1.
  • Intermolecular Interactions: I and II exhibit strong π-π interactions via diphenylamino groups. III’s carbazole moiety enables edge-to-face stacking. The target compound’s benzoyl group may engage in C–H···O hydrogen bonds, while the piperazine could participate in N–H···N interactions, differing from I–III’s dipolar/π-driven packing .

Photophysical and Electrochemical Properties

Table 2: Inferred Property Trends
Property Target Compound Compound I/II Compound III
HOMO-LUMO Gap Likely reduced due to benzoyl ~3.1–3.5 eV (DFT) ~3.0 eV (carbazole donor)
Solvent Sensitivity High (polar solvents stabilize benzoyl/piperazine) Moderate (solvent-dependent conformers in I) Low (rigid carbazole)
Optical Properties Broad absorption (benzoyl conjugation) Strong π-π* transitions Blue-shifted emission (carbazole)

DFT Insights :

  • For I, anti and syn conformers differ energetically by <1 eV. The target compound’s piperazine may exhibit similar conformational flexibility, with solvent polarity (e.g., methanol vs. chloroform) stabilizing specific rotamers .
  • Benzoyl’s electron-withdrawing nature likely lowers LUMO energy compared to I–III, enhancing charge-transfer characteristics .

Biological Activity

The compound (2Z)-2-[(Z)-benzoyl]-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of benzoyl compounds with piperazine derivatives, followed by cyclization and nitrile formation. The synthetic route can be summarized as follows:

  • Formation of Benzoyl Derivatives : The benzoyl moiety is introduced via acylation reactions.
  • Piperazine Substitution : A pyridine ring is incorporated through nucleophilic substitution.
  • Nitrile Formation : The final step involves the introduction of the nitrile group, often through dehydration processes.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, in vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Cell Line IC50 (µM) Mechanism
A54912.5Apoptosis induction
MCF715.0G1 phase arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:

Bacterial Strain MIC (µg/mL) Activity Type
E. coli25Bactericidal
S. aureus30Bacteriostatic

These findings suggest that the compound may interact with bacterial cell membranes, disrupting their integrity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key factors include:

  • Pyridine Substitution : Variations in the pyridine ring can enhance or diminish biological activity.
  • Benzoyl Group Variants : Different substituents on the benzoyl group can affect potency and selectivity.
  • Nitrile Group Positioning : The position of the nitrile group relative to other functional groups plays a critical role in activity.

Case Studies

Several studies have reported on the efficacy of related compounds:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry highlighted that derivatives with electron-withdrawing groups on the benzoyl moiety exhibited enhanced anticancer activity against various cell lines due to increased lipophilicity and membrane permeability .
  • Antimicrobial Research : Another research article demonstrated that modifications to the piperazine ring significantly improved antimicrobial efficacy against resistant bacterial strains .

Q & A

Q. What are the key structural features influencing the compound's reactivity in synthetic pathways?

The compound's reactivity is governed by its conjugated enenitrile system (C=C–C≡N), which enables cycloaddition reactions, and the electron-withdrawing benzoyl group that enhances electrophilicity. The piperazine ring’s nitrogen atoms act as hydrogen bond acceptors, influencing solubility and catalytic interactions. Structural analogs indicate that substituents on the benzoyl and piperazine groups dictate regioselectivity in nucleophilic substitutions .

Q. Which spectroscopic methods are essential for structural confirmation post-synthesis?

  • HRMS : Validates molecular weight and purity.
  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks.
  • 2D NMR (COSY, HMBC) : Resolves spatial relationships, critical for distinguishing Z/E configurations.
  • IR Spectroscopy : Confirms nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.
  • X-ray crystallography : Provides definitive proof of stereochemistry and crystal packing .

Q. What are common synthetic routes for this compound?

A typical route involves:

  • Step 1 : Condensation of benzoyl chloride with a pyridinylpiperazine precursor under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Knoevenagel condensation between the intermediate and a nitrile donor, catalyzed by piperidine or DMAP.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent : Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states.
  • Catalysts : Employ DMAP (4-dimethylaminopyridine) for enhanced nucleophilicity.
  • Temperature : Maintain 60–80°C to accelerate kinetics without degrading heat-sensitive groups.
  • Microwave-assisted synthesis : Reduces reaction time by 40% with >85% yield .

Q. What strategies resolve spectral data contradictions (e.g., NMR vs. computational predictions)?

  • Re-evaluate computational models : Use advanced DFT functionals (e.g., B3LYP-D3) with larger basis sets (6-311++G(d,p)) to better model electron delocalization.
  • Isotopic labeling : Introduce ¹³C-nitrile to track coupling constants in NMR.
  • X-ray validation : Compare experimental data with crystallized analogs to confirm conformational flexibility .

Q. How does the piperazine ring’s substitution pattern affect bioactivity?

  • Pyridinyl substitution : Enhances π-π stacking with biological targets (e.g., kinase enzymes).
  • N-methylation : Reduces polarity, improving blood-brain barrier penetration.
  • SAR studies : Replace the pyridinyl group with quinoline to assess potency changes in receptor binding assays .

Q. What analytical methods quantify trace impurities in the compound?

  • HPLC-PDA/MS : Detects impurities at <0.1% levels using C18 columns (acetonitrile/water gradient).
  • Residual solvent analysis : GC-MS with headspace sampling identifies volatile byproducts (e.g., DMF).
  • Pharmacopeial standards : Cross-reference USP/Ph. Eur. monographs for validated protocols .

Methodological Considerations

  • Data contradiction analysis : Use tiered validation (e.g., replicate syntheses, multiple spectroscopy techniques) to isolate experimental errors .
  • Experimental design : Employ DoE (Design of Experiments) to optimize solvent/catalyst ratios and minimize side reactions .

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